Intermediate Lipophilicity (XLogP3 = 3.3) Balances Predicted Permeability and Solubility vs. Chlorothiophene and Mesityl Analogs
The target compound exhibits a computed XLogP3 of 3.3, positioning it between the higher lipophilicity of the 5‑chlorothiophene analog (XLogP3 = 3.8) and the mesityl analog (XLogP3 = 3.9), and the substantially lower lipophilicity of the 1,2‑dimethylimidazole analog (XLogP3 = 1.7) [1][2][3][4]. An XLogP3 near 3.3 is generally considered favorable for balancing membrane permeability with aqueous solubility, reducing the likelihood of non‑specific protein binding and poor oral absorption [5].
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 5‑Chlorothiophene analog (3.8), Mesityl analog (3.9), 1,2‑Dimethylimidazole analog (1.7) |
| Quantified Difference | Δ = ‑0.5 vs. chlorothiophene; Δ = ‑0.6 vs. mesityl; Δ = +1.6 vs. imidazole |
| Conditions | XLogP3 algorithm, PubChem/ChemBase computed properties as aggregated on Kuujia.com |
Why This Matters
An intermediate logP value avoids the extremes that often lead to poor solubility (<2) or excessive plasma protein binding (>5), making this compound a more tractable starting point for lead optimization.
- [1] Kuujia.com, CAS 2034575-64-7 Product Page. https://www.kuujia.com/cas-2034575-64-7.html (accessed 2026-04-28). View Source
- [2] Kuujia.com, CAS 2034620-55-6 Product Page. https://www.kuujia.com/cas-2034620-55-6.html (accessed 2026-04-28). View Source
- [3] Kuujia.com, CAS 2034497-98-6 Product Page. https://www.kuujia.com/cas-2034497-98-6.html (accessed 2026-04-28). View Source
- [4] Kuujia.com, CAS 2034278-12-9 Product Page. https://www.kuujia.com/cas-2034278-12-9.html (accessed 2026-04-28). View Source
- [5] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev 46:3–26 (2001). View Source
